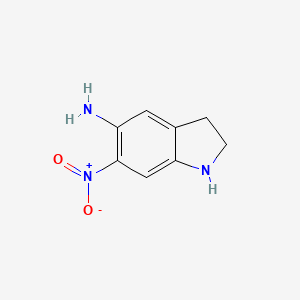
4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-fluorobenzenesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.
化学反应分析
Types of Reactions
4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride is not well-documented. similar compounds often act by interacting with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity.
相似化合物的比较
Similar Compounds
4-(4-Fluorobenzenesulfonyl)piperidine: Similar structure but with the fluorine atom in a different position.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Another piperidine derivative with different substituents.
Uniqueness
4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride is unique due to the specific positioning of the fluorine atom and the sulfonyl group, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C11H14FNO2S |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
4-(2-fluorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H14FNO2S/c12-10-3-1-2-4-11(10)16(14,15)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 |
InChI 键 |
WHJAJYWTUZVRSY-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1S(=O)(=O)C2=CC=CC=C2F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[4-(Methylsulfanyl)phenyl]-2,2'-bithiophene](/img/structure/B8561585.png)








![2-(3-methoxy-6-oxopyrido[2,3-b]pyrazin-5-yl)acetaldehyde](/img/structure/B8561651.png)
